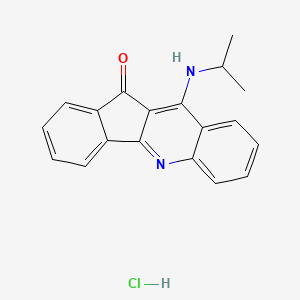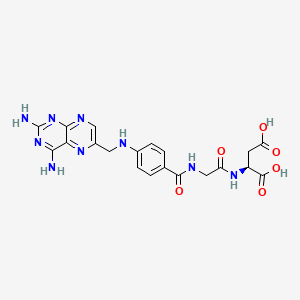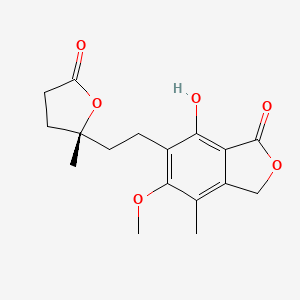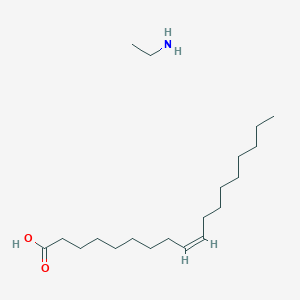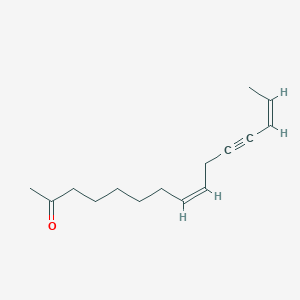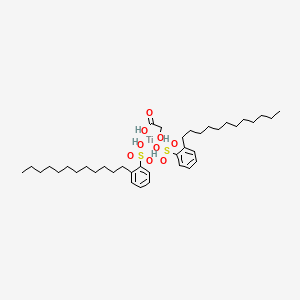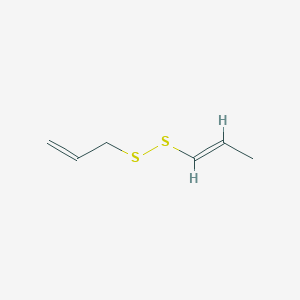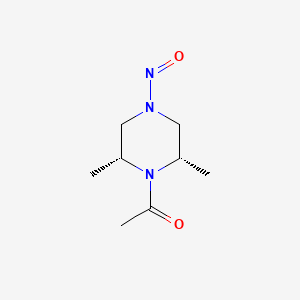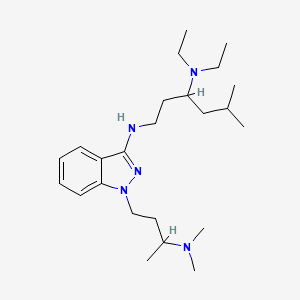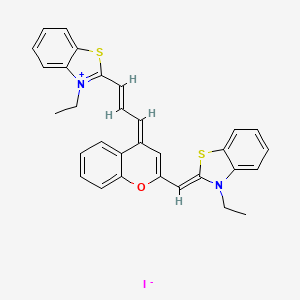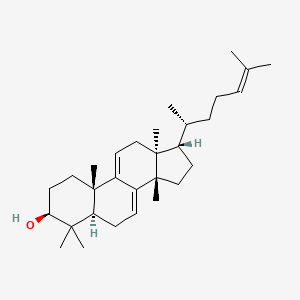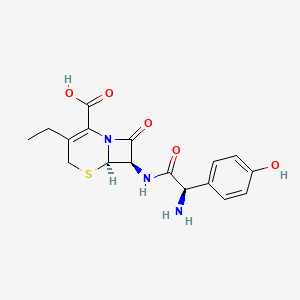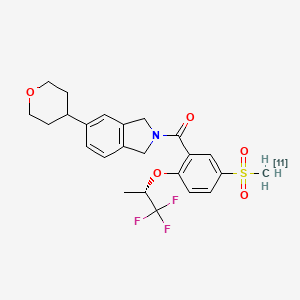
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methanone group, a tetrahydro-2H-pyran ring, an isoindole ring, and a trifluoro-1-methylethoxy group, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the isoindole and tetrahydro-2H-pyran intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, or advanced materials. Its unique properties could make it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- include other methanone derivatives, isoindole compounds, and trifluoroethoxy-substituted molecules.
Uniqueness
What sets this compound apart is its combination of functional groups and structural features. The presence of the tetrahydro-2H-pyran ring, isoindole ring, and trifluoro-1-methylethoxy group in a single molecule provides unique chemical and biological properties that are not commonly found in other compounds.
Conclusion
Methanone, (1,3-dihydro-5-(tetrahydro-2H-pyran-4-yl)-2H-isoindol-2-yl)(5-(methyl-11C-sulfonyl)-2-((1S)-2,2,2-trifluoro-1-methylethoxy)phenyl)- is a complex and intriguing compound with potential applications in various scientific fields. Its unique structure and properties make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
1224933-67-8 |
|---|---|
Molekularformel |
C24H26F3NO5S |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
[5-(111C)methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-[5-(oxan-4-yl)-1,3-dihydroisoindol-2-yl]methanone |
InChI |
InChI=1S/C24H26F3NO5S/c1-15(24(25,26)27)33-22-6-5-20(34(2,30)31)12-21(22)23(29)28-13-18-4-3-17(11-19(18)14-28)16-7-9-32-10-8-16/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3/t15-/m0/s1/i2-1 |
InChI-Schlüssel |
IHLMQHFPWQMCHB-QTIJPIMZSA-N |
Isomerische SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)[11CH3])C(=O)N2CC3=C(C2)C=C(C=C3)C4CCOCC4 |
Kanonische SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CC3=C(C2)C=C(C=C3)C4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


